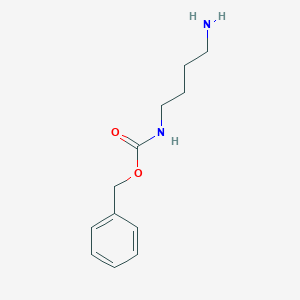

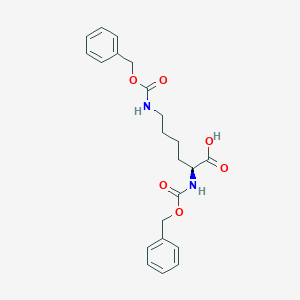

Benzyl N-(4-aminobutyl)carbamate

概述

描述

Benzyl N-(4-aminobutyl)carbamate is an organic compound with the molecular formula C12H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .

Synthesis Analysis

The synthesis of carbamates, such as Benzyl N-(4-aminobutyl)carbamate, can be achieved through amination or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis

The molecular structure of Benzyl N-(4-aminobutyl)carbamate consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The linear structure formula is C6H5CH2OCONH(CH2)4NH2 .Chemical Reactions Analysis

Benzyl N-(4-aminobutyl)carbamate can undergo various chemical reactions. For instance, it can react with Grignard reagents to produce the corresponding amides . This reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .科学研究应用

Anticholinesterase and Anti-Inflammatory Activity : Fluorinated benzyl carbamates of 4-aminosalicylanilides, including Benzyl N-(4-aminobutyl)carbamate, were explored for their potential anticholinesterase and anti-inflammatory activities. Lipophilicity, a factor influencing biological activity, was a key focus of the study (Jankech, Pindjaková, Kos, Hutta, & Jampílek, 2020).

Fluorescence Labeling for Analytical Methods : A study developed a method for determining γ-aminobutyric acid and its analogs using high-performance liquid chromatography with fluorescence detection, employing 4-(carbazole-9-yl)-benzyl chloroformate for labeling (Yu, You, Sun, Ji, Hu, Zhou, & Zhou, 2019).

Cholinesterase Inhibitors Synthesis : Novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized as potential acetyl- and butyrylcholinesterase inhibitors. The study highlighted the synthesis process and molecular docking studies for these compounds (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).

Drug Delivery Systems : A general methodology for synthesizing poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds, including a carbamate form, was developed. This method is particularly significant for solubilizing insoluble drugs and enhancing their pharmacological properties (Greenwald, Pendri, Conover, Zhao, Choe, Martínez, Shum, & Guan, 1999).

Anti-HCV Agents Development : Symmetric benzidine derivatives with benzyl carbamates were tested for their inhibitory activity against hepatitis C virus. These compounds showed promise as therapeutic agents in treating HCV (Abdel Karim, Youssef, Abdel-Halim, Frakolaki, Vassilaki, Zoidis, Ahmed, & Abadi, 2020).

Mechanochemical Synthesis of Carbamates : A study explored the use of 1,1′-Carbonyldiimidazole for the eco-friendly mechanochemical preparation of carbamates, including benzyl carbamates, highlighting a sustainable synthesis method (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015).

Synthesis of Novel Carbamate Derivatives : Research on the synthesis of novel carbamate derivatives from benzyl carbamate was conducted, focusing on their potential use in various chemical applications (Dai & Chen, 1997).

Bioorthogonal Activation of Prodrugs : A study investigated bioorthogonal chemistry for developing spatially targeted therapies using palladium-labile prodrugs of gemcitabine, including benzyl carbamate-protected compounds (Weiss, Dawson, Fraser, Rybski, Torres-Sánchez, Bradley, Patton, Carragher, & Unciti-Broceta, 2014).

Synthesis of N-hydroxyureas : This research involved converting amines to N-hydroxyureas using O-benzyl protected N-hydroxyureas, a method relevant in pharmaceutical chemistry (Parrish, Zou, Allen, Day, & King, 2005).

Alkylation of Cyclohexylamine with Carbohydrate Epoxide : The study involved synthesizing cyclic carbamates and examining their potential applications in synthetic chemistry (Mcauliffe, Skelton, Stick, & White, 1997).

安全和危害

属性

IUPAC Name |

benzyl N-(4-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGKHHFFYLRBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382675 | |

| Record name | Benzyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(4-aminobutyl)carbamate | |

CAS RN |

62146-62-7 | |

| Record name | Benzyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

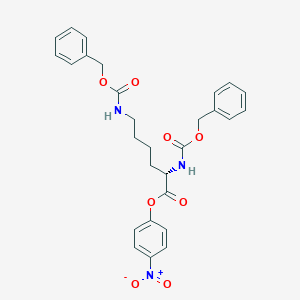

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)